2-Chloro-5-(5-fluoro-2-hydroxyphenyl)pyridine-4-carboxylic acid
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Overview
Description
2-Chloro-5-(5-fluoro-2-hydroxyphenyl)pyridine-4-carboxylic acid is a heterocyclic aromatic compound This compound is characterized by the presence of a pyridine ring substituted with chlorine, fluorine, and hydroxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(5-fluoro-2-hydroxyphenyl)pyridine-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the halogenation of pyridine derivatives followed by the introduction of the hydroxyphenyl group through electrophilic aromatic substitution. The reaction conditions often require the use of catalysts and specific solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation and substitution reactions. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and output.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(5-fluoro-2-hydroxyphenyl)pyridine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine or fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroxy derivatives.
Scientific Research Applications
2-Chloro-5-(5-fluoro-2-hydroxyphenyl)pyridine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(5-fluoro-2-hydroxyphenyl)pyridine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-(5-fluoro-2-methoxyphenyl)pyridine-4-carboxylic acid
- 2-Chloro-5-(5-fluoro-2-aminophenyl)pyridine-4-carboxylic acid
- 2-Chloro-5-(5-fluoro-2-nitrophenyl)pyridine-4-carboxylic acid
Uniqueness
2-Chloro-5-(5-fluoro-2-hydroxyphenyl)pyridine-4-carboxylic acid is unique due to the presence of both chlorine and fluorine atoms on the pyridine ring, along with a hydroxyphenyl group. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-chloro-5-(5-fluoro-2-hydroxyphenyl)pyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClFNO3/c13-11-4-8(12(17)18)9(5-15-11)7-3-6(14)1-2-10(7)16/h1-5,16H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYDRPPVYRSNJDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C2=CN=C(C=C2C(=O)O)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50687264 |
Source
|
Record name | 2-Chloro-5-(5-fluoro-2-hydroxyphenyl)pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50687264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261920-12-0 |
Source
|
Record name | 2-Chloro-5-(5-fluoro-2-hydroxyphenyl)pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50687264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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